molecular formula C14H14O5S B2802409 5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid CAS No. 696648-31-4

5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid

Cat. No.: B2802409
CAS No.: 696648-31-4
M. Wt: 294.32
InChI Key: LAKIDDKKBBYVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid (CAS 696648-31-4) is a furan-based carboxylic acid derivative with a 3-methylbenzylsulfonylmethyl substituent at the 5-position of the furan ring. Its molecular formula is C₁₄H₁₄O₅S, with a molecular weight of 294.32 g/mol .

Properties

IUPAC Name

5-[(3-methylphenyl)methylsulfonylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5S/c1-10-3-2-4-11(7-10)8-20(17,18)9-12-5-6-13(19-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKIDDKKBBYVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is a compound of growing interest in various scientific fields due to its potential applications in medicinal chemistry, particularly in antibacterial and anticancer research. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of furoic acid derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:
In one study, derivatives of furan-2-carboxylic acids were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and tetracycline, suggesting a promising avenue for developing new antibacterial agents .

CompoundMIC (μg/mL)Activity Against
This compoundTBDS. aureus, E. coli
Furan Derivative A0.0124M. tuberculosis
Furan Derivative B<0.1Pseudomonas aeruginosa

Anticancer Potential

The anticancer properties of furoic acid derivatives have also been investigated. The unique structure of this compound may contribute to its ability to inhibit cancer cell proliferation.

Case Study:
A study on furan-based compounds demonstrated that certain derivatives could induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and death . This suggests that this compound could be explored further for its anticancer potential.

Anti-inflammatory Properties

Inflammation plays a critical role in various chronic diseases, including cancer and autoimmune disorders. Compounds with furan moieties have shown promise in modulating inflammatory responses.

Case Study:
Research has indicated that certain furan derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models . This could position this compound as a candidate for developing anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The sulfonyl group plays a crucial role in binding to the target molecules, thereby influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Methylbenzyl vs. 3-Methylbenzyl Derivatives

The 2-methylbenzyl analog (CAS 696648-38-1) shares the same molecular formula and weight (294.321 g/mol ) as the 3-methyl derivative but differs in the methyl group’s position on the benzyl ring . Key differences include:

  • Solubility and Crystallinity : The ortho-substituted (2-methyl) isomer may exhibit lower solubility due to steric hindrance near the sulfonyl group.
  • Synthetic Accessibility : Meta-substituted (3-methyl) derivatives are often more synthetically tractable due to reduced steric effects during sulfonation .

Halogen-Substituted Analogs

5-{[(2-Chlorobenzyl)thio]methyl}-2-Furoic Acid (CAS 696648-20-1)
  • Molecular Formula : C₁₃H₁₁ClO₃S (282.74 g/mol ) .
  • Key Differences :
    • Thioether vs. Sulfonyl : The thioether (-S-) group (pKa ~3.17) is less polar and more metabolically labile than the sulfonyl (-SO₂-) group.
    • Chlorine Substituent : Enhances lipophilicity and may improve membrane permeability but increases toxicity risks (classified as IRRITANT ) .
5-{[(4-Bromophenyl)sulfonyl]methyl}-2-Furoic Acid
  • Molecular Formula : C₁₂H₁₀BrO₅S (345.23 g/mol ) .
  • Key Differences: Bromine vs.

Oxygen-Containing Substituents

5-[(4-Fluorophenoxy)methyl]-2-Furoic Acid (CAS 406470-57-3)
  • Molecular Formula : C₁₂H₉FO₄ (250.21 g/mol ) .
  • Key Differences: Phenoxy vs. Benzylsulfonyl: The phenoxy group (-O-) reduces steric bulk but increases electron-withdrawing effects, lowering pKa compared to sulfonyl derivatives. Fluorine: Enhances metabolic stability and bioavailability through reduced oxidative metabolism .
5-[(4-Acetylphenoxy)methyl]-2-Furoic Acid
  • Molecular Formula : C₁₅H₁₂O₆ (288.25 g/mol ) .
  • Key Differences :
    • Acetyl Group : Introduces a ketone, enabling additional hydrogen bonding but increasing susceptibility to enzymatic hydrolysis.

Thiadiazole and Benzofuran Derivatives

  • 5-Fluoro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran: A benzofuran analog with a sulfinyl group and dual fluorine substituents.
  • 5-{[(Furan-2-yl)methyl]sulfamoyl}-2-methylbenzoic Acid : Combines furan and benzoic acid moieties, offering dual aromatic pharmacophores for multitarget interactions .

Biological Activity

5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological significance, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by various research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H14O5S
  • Molecular Weight : 294.32 g/mol
  • CAS Number : Not available

The compound is characterized by the presence of a furoic acid moiety, which is known for its diverse biological activities. The sulfonylmethyl group attached to the aromatic ring enhances its pharmacological potential.

Antibacterial Activity

Research indicates that derivatives of furoic acid exhibit significant antibacterial properties. For instance, a study highlighted that furan derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliData not available
Furan Derivative 1S. aureus64 µg/mL
Furan Derivative 2Proteus vulgarisData not available

The specific MIC for this compound against these strains remains to be elucidated in further studies.

Antifungal Activity

The compound's antifungal properties have also been explored. In particular, studies involving nematode-trapping fungi have shown that furoic acid derivatives can inhibit fungal growth effectively. For example, 2-furoic acid was isolated from Dactylellina haptotyla, demonstrating strong nematicidal activity against Meloidogyne incognita with an LD50 of 55.05 µg/mL . This suggests that structural analogs like this compound may possess similar antifungal efficacy.

Anticancer Activity

Furoic acid derivatives have been investigated for their anticancer properties. A review indicated that certain furan-containing compounds exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For instance, compounds derived from furan were shown to be effective against colorectal cancer cells, suggesting a potential therapeutic application for this compound in oncology.

Anti-inflammatory Activity

The anti-inflammatory potential of furan derivatives has been documented in several studies. Compounds linked to furan moieties have demonstrated significant activity in reducing inflammation in experimental models . The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies and Research Findings

  • Study on Antibacterial Effects : A comparative analysis of various furan derivatives showed that those with substituted phenyl groups exhibited enhanced antibacterial activity compared to unsubstituted counterparts .
  • Nematicidal Activity Research : The identification of 2-furoic acid's role in nematode biocontrol highlights the importance of structural features in enhancing biological activity .
  • Cytotoxicity Assays : Investigations into the cytotoxic effects of furan derivatives on cancer cell lines revealed promising results, with some compounds showing IC50 values in low micromolar ranges .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 2-furoic acid derivatives and introduce the [(3-methylbenzyl)sulfonyl]methyl group via nucleophilic substitution or sulfonation. Key intermediates include 5-(chloromethyl)-2-furoic acid .
  • Step 2 : Optimize pH (6.5–7.5), temperature (60–80°C), and catalysts (e.g., K₂CO₃ for deprotonation). Higher temperatures (>80°C) risk side reactions like furan ring decomposition .
  • Step 3 : Purify via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .
  • Yield Data :
MethodYield (%)Purity (%)Reference
Sulfonation with SOCl₂6295
Nucleophilic substitution5590

Q. How is this compound characterized analytically, and which spectral techniques resolve structural ambiguities?

  • Key Techniques :

  • NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆). The sulfonyl group deshields adjacent protons (δ 3.8–4.2 ppm for CH₂-SO₂) .
  • FT-IR : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and carboxylic acid (C=O at 1680–1720 cm⁻¹) groups .
  • LC-MS : Monitor molecular ion [M-H]⁻ at m/z 294.32 (C₁₄H₁₄O₅S) .

Q. What physicochemical properties (e.g., solubility, pKa) are critical for experimental design?

  • Solubility : Poor in water (<1 mg/mL), moderate in DMSO (~10 mg/mL). Use co-solvents (e.g., PEG-400) for in vitro assays .
  • pKa : Carboxylic acid group pKa ≈ 3.2 (determined via potentiometric titration), sulfonyl group pKa ≈ 1.5 .
  • Stability : Degrades at pH > 8 (hydrolysis of sulfonyl group). Store at 4°C in inert atmosphere .

Q. What in vitro assays are recommended to screen its biological activity?

  • Enzyme Inhibition : Test against COX-2 or MMP-9 (IC₅₀ assays with fluorogenic substrates) .
  • Antimicrobial Activity : Use microdilution (MIC assays) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on HEK-293 and HepG2 cells (48h exposure, IC₅₀ calculation) .

Advanced Research Questions

Q. How does the sulfonylmethyl group influence reaction mechanisms in derivatization?

  • Mechanistic Insight :

  • The sulfonyl group acts as an electron-withdrawing moiety, increasing electrophilicity of the adjacent methyl group. This facilitates nucleophilic attacks (e.g., by amines or thiols) in cross-coupling reactions .
  • Example : In Suzuki-Miyaura coupling, Pd(PPh₃)₄ catalyzes aryl boronate addition to the furan ring (yield: 68–72%) .

Q. How to resolve contradictions in reported bioactivity data for structurally similar analogs?

  • Case Study :

  • Contradiction : Analog 5-[(Propylsulfanyl)methyl]furan-2-carboxylic acid shows antimicrobial activity (MIC = 8 µg/mL) in but is inactive in .
  • Resolution :

Compare assay conditions (e.g., bacterial strain variability, media pH).

Test both analogs under standardized conditions (CLSI guidelines).

Perform SAR analysis to identify critical substituents (e.g., sulfonyl vs. thioether groups) .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Methods :

  • Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The sulfonyl group forms hydrogen bonds with Arg120 .
  • QSAR : Train models with descriptors like logP, polar surface area, and H-bond acceptors. Validate with IC₅₀ data from .
    • SAR Trends :
SubstituentCOX-2 IC₅₀ (µM)LogP
3-Methylbenzylsulfonyl12.32.1
4-Fluorobenzylsulfonyl8.72.4
Propylthio>501.8

Q. How to design stability studies for long-term storage in biological matrices?

  • Protocol :

Prepare stock solutions in DMSO (10 mM) and dilute in plasma/PBS.

Analyze degradation at 25°C, 4°C, and -20°C over 30 days (LC-MS monitoring).

Identify major degradation products (e.g., sulfonic acid via hydrolysis) .

  • Results : Half-life in plasma at 25°C = 48h; stable at -20°C for >6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.